molecular formula C11H21FN2O2 B062435 tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate CAS No. 184042-58-8

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate

Cat. No. B062435
M. Wt: 232.29 g/mol
InChI Key: OWQOVPCSIOBQKO-UHFFFAOYSA-N
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Patent
US08252798B2

Procedure details

Charge a reaction vessel with N-tert-butoxycarbonylpiperazine (8.590 mmoles, 1.600 g), potassium carbonate (25.771 mmoles, 3.562 g), sodium iodide (cat.) (66.714 μmoles, 10.000 mg), 1,4-dioxane (234.262 mmoles, 20.000 mL), 1-bromo-2-fluoroethane (9.449 mmoles, 704.029 μL), and a stirbar. Heat with stirring overnight at reflux. Upon reaction completion, cool to room temperature and concentrate under reduced pressure. Partition with ethyl acetate and water. Separate the organic layer and dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford pure 4-(2-fluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester. GCMS (m/z): 232 (M).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.562 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
704.029 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].O1CCOCC1.Br[CH2:29][CH2:30][F:31]>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:29][CH2:30][F:31])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
3.562 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
704.029 μL
Type
reactant
Smiles
BrCCF

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Upon reaction completion
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Partition with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.